N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Key structural elements include:
- 4-Oxo group: Enhances hydrogen-bonding capacity and influences electronic properties.
- p-Tolyl substituent (8-position): A hydrophobic aromatic group that may improve membrane permeability or target binding.
- Benzodioxolylmethyl amide (N-substituent): The benzodioxole moiety is associated with improved pharmacokinetic properties, including blood-brain barrier penetration, as seen in neuroactive compounds .
This compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines, analogous to methods described for structurally related imidazo-tetrazines .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-13-2-5-15(6-3-13)25-8-9-26-20(28)18(23-24-21(25)26)19(27)22-11-14-4-7-16-17(10-14)30-12-29-16/h2-7,10H,8-9,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPWEARTELWMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 376.41 g/mol. Its structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a tetrahydroimidazo[2,1-c][1,2,4]triazine core.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer effects. The following sections detail its mechanisms of action and efficacy based on various studies.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds featuring the benzo[d][1,3]dioxole structure. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways including EGFR and mitochondrial apoptosis pathways .
- Efficacy : In vitro studies have reported IC50 values indicating strong antiproliferative effects against several cancer types. For instance, derivatives with similar structures have shown IC50 values less than 5 µM in HepG2 and HCT116 cell lines .
Cytotoxicity Studies
Importantly, these compounds exhibited low cytotoxicity towards normal cell lines (IC50 > 150 µM), suggesting a favorable therapeutic index compared to standard chemotherapeutics like doxorubicin .
Case Studies
A notable study investigated the effects of related benzo[d][1,3]dioxole derivatives on cancer cells:
- Study Design : The researchers assessed apoptosis via annexin V-FITC staining and analyzed cell cycle distribution using flow cytometry.
- Findings : Compounds induced significant apoptosis in cancer cells while sparing normal cells from cytotoxic effects. The study highlighted the potential for selective targeting of cancerous tissues without damaging healthy tissues .
Additional Pharmacological Effects
Beyond anticancer activity, preliminary research suggests that this compound may possess other pharmacological properties:
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar structural motifs to N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exhibit significant anticancer properties. The mechanisms of action may include:
- EGFR Inhibition : This compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
- Apoptosis Induction : It has been shown to induce apoptosis through pathways involving proteins such as Bax and Bcl-2. Increased levels of caspases (e.g., caspase-3 and caspase-7) further support this mechanism.
The compound's potential against various cancer cell lines suggests that it could be developed into a therapeutic agent for oncology applications.
Research Applications
This compound exemplifies ongoing research into heterocyclic compounds with therapeutic potential. Its applications are primarily focused on:
- Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
- Biological Studies : Investigating its mechanisms of action and potential interactions with various biological targets.
Case Studies and Research Findings
Recent literature highlights several studies that explore the biological activity and synthesis of this compound:
- Anticancer Studies : Research has demonstrated its efficacy against specific cancer types through various assays measuring cell viability and apoptosis induction.
- Synthesis Techniques : Various synthetic routes have been documented that optimize yield and purity for research applications.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Key Observations :
- The target compound’s triazine core (3 nitrogens) differs from tetrazines (4 nitrogens, e.g., ), which are more electron-deficient and reactive . This may reduce metabolic instability compared to tetrazine derivatives.
- Imidazo-pyridines () lack the triazine/tetrazine ring, resulting in distinct electronic profiles and binding modes .
Substituent Effects on Bioactivity and Solubility
Table 2: Substituent Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
